4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose
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Overview
Description
4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose is a complex organic compound known for its unique structural properties and reactivity. It is a derivative of deoxy sugars, specifically modified to include a benzylidene protecting group, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose typically involves the following steps:
Starting Material: The process begins with a suitable sugar derivative, often a hexose like glucose or a related compound.
Protection: The hydroxyl groups at positions 4 and 6 are protected using benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.
Deoxygenation: The 2-position is selectively deoxygenated using reagents such as triethylsilane and trifluoroacetic acid.
Formation of the Enone: The final step involves the formation of the enone structure at the 1-position, typically achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scale. This includes the use of continuous flow reactors for protection and deoxygenation steps, ensuring higher yields and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose undergoes various types of chemical reactions, including:
Oxidation: The enone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane, depending on the reagents used.
Substitution: The benzylidene group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Benzylidene derivatives with various functional groups.
Scientific Research Applications
4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and as a precursor for various synthetic processes.
Mechanism of Action
The mechanism of action of 4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The benzylidene group provides steric hindrance, affecting the binding affinity and specificity of the compound towards these enzymes. The enone structure allows for nucleophilic addition reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-4,6-O-benzylidene-2-deoxy-D-arabino-hex-1-enitol
- 1,5-Anhydro-3,4-di-O-benzoyl-2,6-dideoxy-L-arabino-hex-1-enitol
- 1,5-Anhydro-3-O-benzyl-2,4-dideoxy-D-threo-hex-1-enitol
Uniqueness
4,6-O-Benzylidene-1,5-anhydro-2-deoxy-D-erythro-hex-1-EN-3-ulose is unique due to its specific structural features, such as the benzylidene protecting group and the enone functionality. These features confer distinct reactivity patterns and biological activities compared to other similar compounds, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(4aR,8aR)-2-phenyl-4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,11-13H,8H2/t11-,12+,13?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDIWSQURYPIDK-OJRHAOMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)C=CO2)OC(O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C(=O)C=CO2)OC(O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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